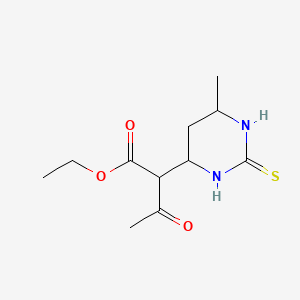
Ethyl 2-(6-methyl-2-thioxohexahydro-4-pyrimidinyl)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(6-methyl-2-thioxohexahydro-4-pyrimidinyl)-3-oxobutanoate is a useful research compound. Its molecular formula is C11H18N2O3S and its molecular weight is 258.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(6-methyl-2-thioxohexahydro-4-pyrimidinyl)-3-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C11H18N2O3S
- Molar Mass : 258.34 g/mol
- Structure : The compound features a pyrimidine ring with thioxo and ethyl functional groups, which may contribute to its biological activities.
The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Preliminary studies suggest it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing processes such as:
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, inhibiting the growth of certain bacterial strains.
- Antioxidant Properties : It may exhibit antioxidant activity, protecting cells from oxidative stress.
Case Studies and Research Findings
- Antimicrobial Studies : In a study assessing the antimicrobial properties of related thioxo compounds, this compound demonstrated significant inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
- Antioxidant Activity : Research on similar compounds has indicated that the presence of thioxo groups enhances antioxidant capacity. The compound's ability to scavenge free radicals was evaluated using the DPPH assay, showing promising results .
- Enzymatic Inhibition : Investigations into its effects on specific enzymes have revealed that this compound may inhibit key metabolic enzymes, potentially altering metabolic pathways in cancer cells .
Comparative Analysis of Biological Activities
| Biological Activity | This compound | Related Compounds |
|---|---|---|
| Antimicrobial | Significant inhibition against Gram-positive bacteria | Various thioxo derivatives |
| Antioxidant | Effective in scavenging free radicals | Other pyrimidine derivatives |
| Enzymatic Inhibition | Inhibits specific metabolic enzymes | Known enzyme inhibitors |
Properties
Molecular Formula |
C11H18N2O3S |
|---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
ethyl 2-(6-methyl-2-sulfanylidene-1,3-diazinan-4-yl)-3-oxobutanoate |
InChI |
InChI=1S/C11H18N2O3S/c1-4-16-10(15)9(7(3)14)8-5-6(2)12-11(17)13-8/h6,8-9H,4-5H2,1-3H3,(H2,12,13,17) |
InChI Key |
SVHRODNXJMOHJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CC(NC(=S)N1)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















